

Reproducing Experimental Findings with AG311: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AG311

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental findings related to the novel anti-cancer agent **AG311**. We present a summary of its performance, supported by available experimental data, and compare it with other mitochondrial complex I inhibitors, IACS-10759 and metformin. Detailed methodologies for key experiments are also provided to aid in the replication of these findings.

AG311: A Potent Inhibitor of Mitochondrial Complex

AG311 is a small molecule that has demonstrated anti-cancer and anti-metastatic properties.^{[1][2][3]} Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.^{[1][2][3]} This inhibition is achieved through competitive binding at the ubiquinone-binding site, preventing the transfer of electrons and thus disrupting mitochondrial respiration.^{[1][2][3]} A key downstream effect of this action is the reduction of hypoxia-induced stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α), a critical protein for tumor survival and angiogenesis in low-oxygen environments.^{[1][2]}

In Vitro Activity

In enzymatic assays using isolated mitochondria, **AG311** demonstrated a half-maximal inhibitory concentration (IC₅₀) of 9.9 μ M for Complex I activity. The half-maximal effective concentration (EC₅₀) for inducing cancer cell death was found to be 13.9 μ M.

Comparative Analysis with Alternative Complex I Inhibitors

To provide a comprehensive overview, we compare the experimental data of **AG311** with two other known complex I inhibitors that have been investigated for cancer therapy: IACS-10759 and metformin.

Feature	AG311	IACS-10759	Metformin
Mechanism of Action	Competitive inhibitor of ubiquinone binding to Complex I.[1][2][3]	Potent, selective inhibitor of Complex I.	Mild inhibitor of Complex I.
Potency (IC50/EC50)	IC50 (Complex I): 9.9 μ M; EC50 (Cell Death): 13.9 μ M.	EC50: 1 - 50 nM (across various cell lines).	Typically active in the millimolar (mM) range.
In Vivo Efficacy	Demonstrated anti-tumor and anti-metastatic activity in two mouse models.[1][2][3] Synergizes with dichloroacetate (DCA) to reduce tumor growth.[1][2]	Showed efficacy in preclinical models, but clinical trials were discontinued due to a narrow therapeutic index and toxicity.	Mixed results in clinical trials; some studies show improved survival in certain cancers, while others show no significant benefit.
Clinical Development	Preclinical.	Phase I clinical trials (discontinued).	Widely used for diabetes; repurposed for cancer clinical trials.

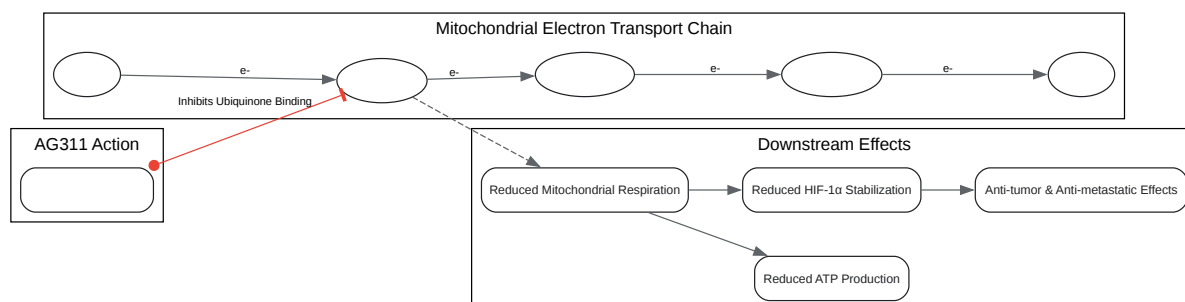
In Vivo Experimental Findings with AG311

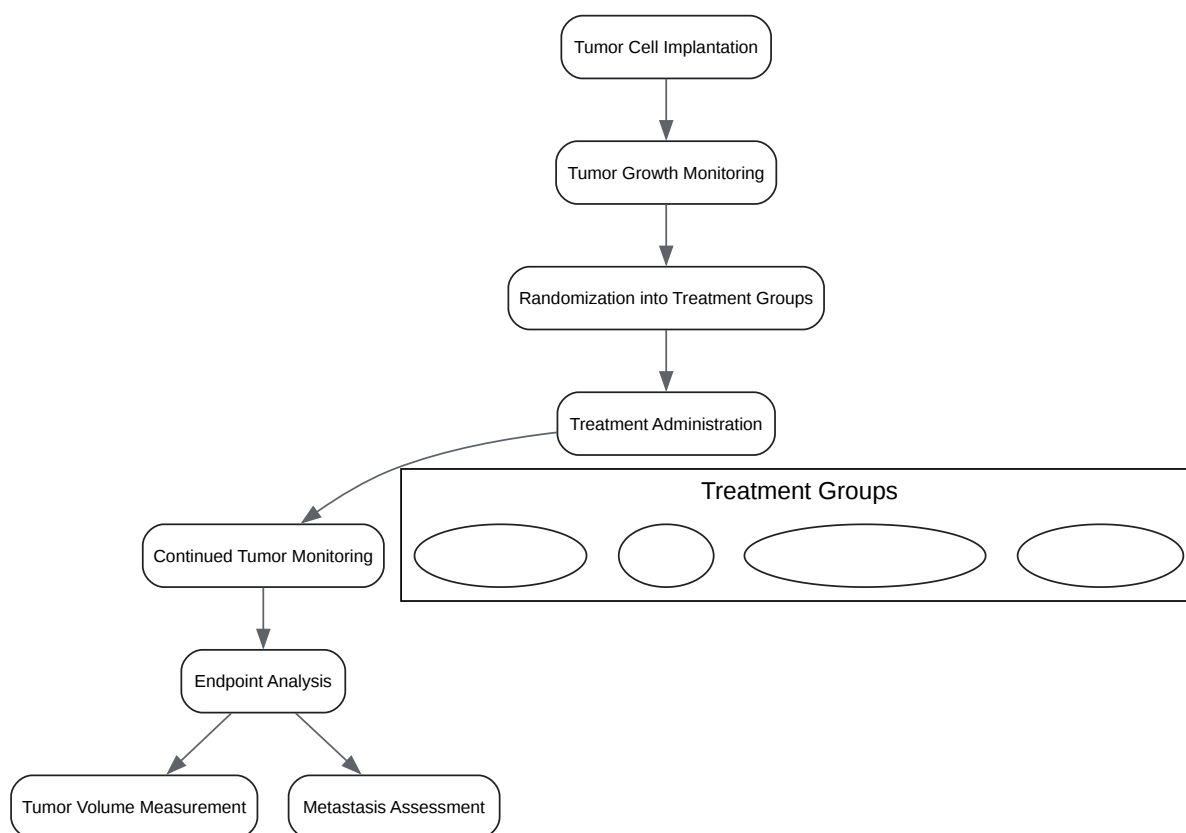
AG311 has been evaluated in at least two preclinical cancer models, where it exhibited both anti-tumor and anti-metastatic effects.[1][2][3] One of the key findings was the synergistic effect observed when **AG311** was co-administered with dichloroacetate (DCA), a pyruvate dehydrogenase kinase inhibitor. This combination led to enhanced cancer cell killing and a significant reduction in tumor growth.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in the DOT language for use with Graphviz.

AG311 Mechanism of Action





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